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Compound of Interest

Compound Name: Denudaquinol

Cat. No.: B12395291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Identifier Value Reference

CAS Number 1189105-40-5 [1]

Molecular Formula C19H26O4 [1]

IUPAC Name

methyl 2-[3-[(2E)-3,7-

dimethylocta-2,6-dienyl]-2,5-

dihydroxyphenyl]acetate

[1]

Synonyms
HY-N10936, DA-72664, CS-

0637626
[1]

Introduction
Denudaquinol is a phenolic derivative first isolated from the matured fruits of Magnolia

denudata[2][3][4]. Structurally, it features a hydroquinone ring substituted with a geranyl group

and a methyl acetate moiety. Initial research has highlighted its cytotoxic activity against

specific human cancer cell lines, suggesting its potential as a lead compound in oncological

research. This document provides a comprehensive overview of the available technical data on

Denudaquinol, including its isolation, characterization, and biological activities.
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Physicochemical Properties
Property Value Reference

Molecular Weight 318.4 g/mol [1]

Exact Mass 318.183 g/mol [1]

XlogP 4.8 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 8 [1]

Experimental Protocols
Isolation of Denudaquinol from Magnolia denudata
The isolation of Denudaquinol was first reported by Noshita et al. (2009). The following

protocol is based on their described methodology[2].

Workflow for the Isolation of Denudaquinol
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Caption: Isolation workflow for Denudaquinol.

Methodology:

Plant Material Collection and Preparation: Matured fruits of Magnolia denudata were

collected and air-dried.

Extraction: The dried fruits were successively extracted with n-hexane, chloroform (CHCl3),

and methanol (MeOH) at room temperature. The solvents were then removed in vacuo to

yield the respective crude extracts.
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Fractionation: The methanol extract, which was found to contain Denudaquinol, was

subjected to silica gel column chromatography for initial fractionation.

Purification: Final purification of the target compound was achieved through preparative thin-

layer chromatography (p-TLC) to yield pure Denudaquinol[2].

Structural Elucidation
The chemical structure of Denudaquinol was determined using a combination of spectroscopic

methods[2]:

Mass Spectrometry (MS): To determine the molecular formula.

Infrared (IR) Spectroscopy: To identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the

detailed chemical structure and stereochemistry.

Cytotoxicity Assay
Denudaquinol has demonstrated cytotoxic effects against human submandibular gland

adenocarcinoma (SFME) and radioresistant mouse head and neck squamous cell carcinoma

(r/mHM-SFME-1) cell lines[2][3][4]. While the original publication by Noshita et al. (2009) does

not provide a detailed protocol for the cytotoxicity assay, a general methodology for assessing

cytotoxicity of natural products is provided below.

General Cytotoxicity Testing Workflow
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Caption: A typical workflow for in vitro cytotoxicity assays.

Representative Methodology (MTT Assay):

Cell Culture: SFME and r/mHM-SFME-1 cells are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2

atmosphere.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Denudaquinol (typically in a logarithmic dilution series). A vehicle control

(e.g., DMSO) is also included.

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The

plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to dissolve the formazan crystals.

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using

a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and

the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against

the logarithm of the compound concentration.

Biological Activity and Potential Mechanism of
Action
The primary reported biological activity of Denudaquinol is its cytotoxicity against the SFME

and r/mHM-SFME-1 cell lines[2][3][4]. The precise mechanism of action has not yet been

elucidated. However, based on its chemical structure, some potential mechanisms can be

hypothesized.

Potential Signaling Pathways for Further Investigation
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Caption: Hypothesized mechanisms of action for Denudaquinol.

As a hydroquinone derivative, Denudaquinol may exert its cytotoxic effects through the

generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent

induction of apoptosis. Further research is required to validate this hypothesis and to identify

the specific molecular targets and signaling pathways modulated by Denudaquinol.

Conclusion and Future Directions
Denudaquinol is a cytotoxic phenolic compound with a well-defined chemical structure. While

its initial in vitro activity is promising, further studies are necessary to fully characterize its

pharmacological profile. Future research should focus on:

Elucidating the detailed mechanism of its cytotoxic action.

Identifying the specific molecular targets and signaling pathways involved.

Evaluating its efficacy and safety in in vivo models of cancer.
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Exploring its potential as an antioxidant or anti-inflammatory agent, given its phenolic nature.

A comprehensive understanding of these aspects will be crucial for determining the therapeutic

potential of Denudaquinol and its derivatives in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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